1-[(1,1,3,3-Tetramethylbutyl)amino]-3-(2,4,6-trimethylphenoxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4,4-TRIMETHYLPENTAN-2-YL)AMINO]-3-(2,4,6-TRIMETHYLPHENOXY)PROPAN-2-OL is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a combination of an amino group and a phenoxy group, making it a versatile molecule for chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4,4-TRIMETHYLPENTAN-2-YL)AMINO]-3-(2,4,6-TRIMETHYLPHENOXY)PROPAN-2-OL typically involves the reaction of 2,4,4-trimethylpentan-2-amine with 2,4,6-trimethylphenol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2,4,4-TRIMETHYLPENTAN-2-YL)AMINO]-3-(2,4,6-TRIMETHYLPHENOXY)PROPAN-2-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and phenoxy groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-[(2,4,4-TRIMETHYLPENTAN-2-YL)AMINO]-3-(2,4,6-TRIMETHYLPHENOXY)PROPAN-2-OL has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1-[(2,4,4-TRIMETHYLPENTAN-2-YL)AMINO]-3-(2,4,6-TRIMETHYLPHENOXY)PROPAN-2-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
- 2,2,4-Trimethylpentane
- 2,4,4-Trimethylpentan-2-amine
Uniqueness
1-[(2,4,4-TRIMETHYLPENTAN-2-YL)AMINO]-3-(2,4,6-TRIMETHYLPHENOXY)PROPAN-2-OL is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
314027-94-6 |
---|---|
Molekularformel |
C20H35NO2 |
Molekulargewicht |
321.5 g/mol |
IUPAC-Name |
1-(2,4,4-trimethylpentan-2-ylamino)-3-(2,4,6-trimethylphenoxy)propan-2-ol |
InChI |
InChI=1S/C20H35NO2/c1-14-9-15(2)18(16(3)10-14)23-12-17(22)11-21-20(7,8)13-19(4,5)6/h9-10,17,21-22H,11-13H2,1-8H3 |
InChI-Schlüssel |
RPHSSDPQHQPIOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)OCC(CNC(C)(C)CC(C)(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.